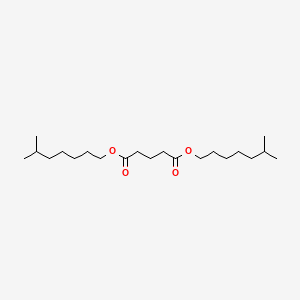

Diisooctyl glutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28880-25-3 |

|---|---|

Molecular Formula |

C21H40O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

bis(6-methylheptyl) pentanedioate |

InChI |

InChI=1S/C21H40O4/c1-18(2)12-7-5-9-16-24-20(22)14-11-15-21(23)25-17-10-6-8-13-19(3)4/h18-19H,5-17H2,1-4H3 |

InChI Key |

SFNLXSGWZBPIIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Glutarate Esters: Focus on Diisobutyl Glutarate

Disclaimer: The term "Diisooctyl glutarate" is not consistently defined in scientific literature and chemical databases. There is significant ambiguity regarding its precise chemical structure and corresponding identifiers such as a CAS number. Searches for this compound often lead to information on related but distinct chemicals. This guide will focus on the well-characterized compound Diisobutyl glutarate , as a representative glutarate ester, and will also provide available data on other related glutarate esters for comparative purposes.

Introduction to Glutarate Esters

Glutarate esters are diesters of glutaric acid (pentanedioic acid). They are utilized in a variety of industrial applications, including as plasticizers, solvents, and intermediates in chemical synthesis. Their physical and chemical properties are largely determined by the nature of the alcohol moieties esterified to the glutaric acid backbone. This guide provides a detailed overview of the chemical properties and structure of diisobutyl glutarate, a common example of a glutarate ester.

Chemical Structure and Identification of Diisobutyl Glutarate

Diisobutyl glutarate is the diester of glutaric acid and isobutanol. Its structure consists of a central five-carbon glutarate chain with two isobutyl groups attached via ester linkages.

Molecular Structure Visualization:

Caption: 2D structure of Diisobutyl Glutarate.

Table 1: Chemical Identifiers for Diisobutyl Glutarate

| Identifier | Value |

| CAS Number | 71195-64-7[1][2][3][4] |

| Molecular Formula | C13H24O4[1][2][3][4] |

| IUPAC Name | bis(2-methylpropyl) pentanedioate[4] |

| Synonyms | Diisobutyl pentanedioate, Glutaric acid diisobutyl ester[1][2][3] |

| InChI | InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3[1][2][3] |

| InChIKey | UFWRCRCDRAUAAO-UHFFFAOYSA-N[1][2][3] |

| SMILES | CC(C)COC(=O)CCCC(=O)OCC(C)C[4] |

Physicochemical Properties

The physicochemical properties of diisobutyl glutarate are summarized in the table below. These properties are crucial for determining its applications and for ensuring safe handling and storage.

Table 2: Physicochemical Properties of Diisobutyl Glutarate

| Property | Value |

| Molecular Weight | 244.33 g/mol [1][4] |

| Boiling Point | 267 °C at 760 mmHg |

| Density | 0.974 g/cm³ |

| Flash Point | 116.3 °C |

| LogP | 2.55510 |

| Refractive Index | 1.437 |

Spectroscopic Data

-

¹H NMR: Expected signals would include triplets and multiplets for the methylene protons of the glutarate backbone, a doublet for the methylene protons of the isobutyl groups, a multiplet for the methine proton of the isobutyl groups, and a doublet for the terminal methyl protons of the isobutyl groups.

-

¹³C NMR: Carbon signals would be expected for the carbonyl carbons of the ester groups, the methylene carbons of the glutarate backbone, and the carbons of the isobutyl groups.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester functional group would be prominent, typically in the region of 1735-1750 cm⁻¹. C-O stretching bands would also be present, along with C-H stretching and bending vibrations for the alkyl portions of the molecule.

Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of diisobutyl glutarate are not widely published in readily accessible literature. However, general methods for the synthesis of esters and the analysis of related compounds can be applied.

Synthesis: A common method for the synthesis of esters like diisobutyl glutarate is through Fischer esterification . This would involve reacting glutaric acid with an excess of isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water as it is formed.

Workflow for a Generic Fischer Esterification:

Caption: Generalized workflow for Fischer esterification.

Analytical Methods: The analysis of glutarate esters can be performed using standard chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for the quantification and identification of these compounds. High-performance liquid chromatography (HPLC) could also be employed, particularly for less volatile glutarate esters.

Safety and Handling

Safety data for diisobutyl glutarate is not extensively available. However, based on the safety data sheets (SDS) of similar short-chain dialkyl esters, the following general precautions should be observed:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.

-

Hazards: May cause skin and eye irritation. Inhalation of vapors or mists may cause respiratory tract irritation.

It is crucial to consult the specific Safety Data Sheet for any chemical before handling.

Data on Related Glutarate Esters

For the purpose of comparison, a summary of identifiers for other related glutarate esters is provided below.

Table 3: Identifiers for Other Glutarate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dimethyl glutarate | 1119-40-0 | C7H12O4 | 160.17 |

| Diethyl glutarate | 818-38-2 | C9H16O4 | 188.22 |

| Dibutyl glutarate | 6624-57-3 | C13H24O4 | 244.33 |

| Diisodecyl glutarate | 53389-77-2 | C25H48O4 | 412.65 |

Conclusion

While the specific compound "this compound" remains ambiguously defined in the public domain, this guide provides a comprehensive overview of a closely related and well-characterized analogue, diisobutyl glutarate. The provided data on its chemical properties, structure, and general synthetic and analytical methodologies serves as a valuable resource for researchers, scientists, and drug development professionals working with glutarate esters. It is recommended to use specific CAS numbers for procurement and in scientific communications to avoid ambiguity.

References

Spectroscopic data for diisooctyl glutarate (NMR, FTIR, Mass Spec)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for diisooctyl glutarate, a dialkyl ester of glutaric acid. Due to the limited availability of direct spectroscopic data for this compound, this document utilizes representative data from closely related long-chain dialkyl glutarates and phthalates to provide a predictive analysis for researchers, scientists, and professionals in drug development. The "isooctyl" group can represent several isomers; for the context of this guide, it is primarily considered as 6-methylheptyl. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound, based on data from analogous compounds such as dioctyl glutarate.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 4H | -O-CH₂ -R |

| ~2.35 | Triplet | 4H | -OOC-CH₂ -CH₂- |

| ~1.90 | Quintet | 2H | -OOC-CH₂-CH₂ -CH₂- |

| ~1.60 | Multiplet | 4H | -O-CH₂-CH₂ -R |

| ~1.2-1.4 | Multiplet | ~20H | -(CH₂ )₅-CH₃ |

| ~0.88 | Triplet | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C =O |

| ~65.0 | -O-CH₂ -R |

| ~34.0 | -OOC-CH₂ -CH₂- |

| ~31.8 | -CH₂ - |

| ~29.2 | -CH₂ - |

| ~28.6 | -CH₂ - |

| ~25.9 | -CH₂ - |

| ~22.6 | -CH₂ - |

| ~20.5 | -OOC-CH₂-CH₂ -CH₂- |

| ~14.1 | -CH₃ |

Table 3: Predicted FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2855 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1465 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 357 | Low | [M+H]⁺ |

| 227 | Medium | [M - C₈H₁₇O]⁺ |

| 115 | High | [C₅H₇O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is typically used.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: 10-15 ppm

-

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 0-200 ppm

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[1][2] A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film.[1]

-

Instrumentation: A standard FTIR spectrometer is used.

-

Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

-

GC Conditions:

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.

-

-

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50-500.

Visualization

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships between molecular properties and spectroscopic techniques.

References

The Solubility Profile of Diisooctyl Glutarate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diisooctyl glutarate in a range of common laboratory solvents. This compound, a high-molecular-weight diester, sees application in various industrial and research settings, including as a plasticizer and a component in formulation development. Understanding its solubility is critical for its effective use, particularly for researchers, scientists, and drug development professionals. This document summarizes the available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for high-throughput solubility screening relevant to drug formulation.

Introduction to this compound

This compound (CAS No. not clearly defined, often associated with its isomers or related compounds like diisobutyl glutarate, CAS 71195-64-7) is a branched-chain diester of glutaric acid and isooctyl alcohol. Its structure, characterized by long, nonpolar alkyl chains and a central polar ester functionality, dictates its solubility behavior. Generally, long-chain diesters exhibit good solubility in nonpolar and moderately polar organic solvents, while showing limited to no solubility in highly polar solvents such as water. This guide will explore these characteristics in detail.

Solubility of this compound in Common Laboratory Solvents

Quantitative solubility data for this compound is not extensively available in published literature. However, based on the principle of "like dissolves like" and data for structurally similar long-chain diesters, a qualitative and semi-quantitative solubility profile can be constructed. Esters with long alkyl chains are typically miscible with a wide range of organic solvents. For instance, related phthalate esters are known to be soluble in many common organic solvents.

The following table summarizes the expected solubility of this compound in various common laboratory solvents at ambient temperature (approximately 20-25°C).

| Solvent Name | Solvent Type | Expected Solubility | Notes |

| Water | Protic, Highly Polar | Insoluble | An estimated water solubility for the related diisobutyl glutarate is 17.75 mg/L at 25°C. This compound is expected to have even lower water solubility due to its larger hydrophobic chains. |

| Ethanol | Protic, Polar | Soluble / Miscible | Short-chain alcohols are good solvents for many esters. |

| Methanol | Protic, Polar | Soluble | Similar to ethanol, good solubility is expected. |

| Acetone | Aprotic, Polar | Soluble / Miscible | Ketones are effective solvents for a wide range of organic compounds, including diesters. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of polar and nonpolar compounds.[1] |

| Hexane | Nonpolar | Soluble / Miscible | The long alkyl chains of this compound lead to high affinity for nonpolar solvents. |

| Toluene | Nonpolar | Soluble / Miscible | Aromatic hydrocarbons are generally good solvents for diesters. |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble / Miscible | As an ester itself, ethyl acetate is an excellent solvent for other esters. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound or a novel active pharmaceutical ingredient (API) within a formulation containing it, a standardized experimental protocol is essential. The following details a robust shake-flask method, which is a common approach for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of a solute (e.g., this compound or an API) in a specific solvent.

Materials:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation)

-

Solute (this compound or API)

-

Selected solvent(s)

Procedure:

-

Preparation: Add an excess amount of the solute to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for many compounds.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solute settle. For fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is necessary to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using the calibrated analytical method to determine the concentration of the solute.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Visualization of an Experimental Workflow

In the context of drug development, this compound may be considered as a component of a lipid-based formulation or other delivery system. A critical early step is to screen the solubility of a new drug candidate in various excipients. The following diagram illustrates a high-throughput screening (HTS) workflow for this purpose.

Caption: High-Throughput Drug Solubility Screening Workflow.

Conclusion

While specific quantitative solubility data for this compound remains sparse in public literature, its chemical nature as a long-chain diester provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in a wide range of nonpolar and moderately polar organic solvents and insoluble in water. For precise solubility determination, particularly in the context of pharmaceutical formulations, the detailed experimental protocol provided in this guide should be followed. The illustrated high-throughput screening workflow offers a practical approach for efficiently evaluating drug solubility in excipients like this compound, thereby accelerating the drug development process.

References

An In-depth Technical Guide to the Thermodynamic Properties of Glutarate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of a homologous series of glutarate esters: dimethyl glutarate, diethyl glutarate, dipropyl glutarate, and dibutyl glucarate. Understanding these properties is crucial for a wide range of applications, including their use as solvents, plasticizers, and in the formulation of drug delivery systems. This document summarizes key quantitative data, details common experimental protocols for their determination, and provides visualizations of experimental workflows.

Core Thermodynamic Data of Glutarate Esters

The following tables summarize the available experimental and estimated thermodynamic data for dimethyl, diethyl, dipropyl, and dibutyl glutarate. It is important to note that a complete set of experimentally determined values is not consistently available across the series, particularly for the standard enthalpy of formation and liquid heat capacity. In such cases, values derived from estimation methods are provided and clearly marked.

Table 1: Physical Properties of Dialkyl Glutarates

| Property | Dimethyl Glutarate | Diethyl Glutarate | Dipropyl Glutarate | Dibutyl Glutarate |

| CAS Number | 1119-40-0[1] | 818-38-2[2] | 1724-48-7[3] | 6624-57-3[4][5] |

| Molecular Formula | C₇H₁₂O₄[1][6] | C₉H₁₆O₄[2] | C₁₁H₂₀O₄ | C₁₃H₂₄O₄[5] |

| Molecular Weight ( g/mol ) | 160.17[1][6] | 188.22[2][7] | 216.27 | 244.33[5] |

| Boiling Point (°C) | 215 | 237[7] | 262 (est.) | 287.7[4] |

| Melting Point (°C) | -37 | -24.1[8] | - | -50.6[4] |

| Density (g/mL at 25°C) | 1.087 | 1.022[7] | 0.998 (est.) | 0.976[4] |

Table 2: Thermodynamic Properties of Dialkyl Glutarates (at 298.15 K)

| Property | Dimethyl Glutarate | Diethyl Glutarate | Dipropyl Glutarate | Dibutyl Glutarate |

| Standard Enthalpy of Formation (liquid), ΔfH°(l) (kJ/mol) | -680 (est.) | -730 (est.) | -780 (est.) | -830 (est.) |

| Standard Enthalpy of Vaporization, ΔvapH° (kJ/mol) | 55.8 (est.) | 61.2 (est.) | 66.5 (est.) | 71.9[4] |

| Liquid Heat Capacity, Cp(l) (J/mol·K) | 280 (est.) | 330 (est.) | 380 (est.) | 430 (est.) |

| Vapor Pressure (mmHg at 25°C) | 0.04 | 0.007 | 0.001 (est.) | 0.00244[4] |

Note: "est." indicates an estimated value based on group contribution methods due to the lack of available experimental data.

Experimental Protocols

The determination of the thermodynamic properties of glutarate esters involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is a fundamental thermodynamic property. For organic liquids like glutarate esters, it is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

References

- 1. Pentanedioic acid, dimethyl ester (CAS 1119-40-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dipropyl glutarate [webbook.nist.gov]

- 4. Cas 6624-57-3,dibutyl glutarate | lookchem [lookchem.com]

- 5. Dibutyl glutarate | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. グルタル酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Mechanism of Action of Glutarate Plasticizers in PVC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle, limiting its applications. To impart flexibility and durability, PVC is compounded with plasticizers. Plasticizers are additives that increase the plasticity or fluidity of a material. Among the various classes of plasticizers, glutarate esters, which are diesters of glutaric acid, represent a significant category of non-phthalate plasticizers. This technical guide provides a comprehensive overview of the mechanism of action of glutarate plasticizers in PVC, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying principles and workflows.

Mechanism of Action of Glutarate Plasticizers in PVC

The primary function of a plasticizer in PVC is to reduce the intermolecular forces between the polymer chains, thereby increasing the material's flexibility. The mechanism of action of glutarate plasticizers can be understood through the "lubricity" and "free volume" theories.

Lubricity Theory: This theory posits that the plasticizer molecules act as lubricants, facilitating the movement of PVC chains past one another. The rigid PVC polymer has strong dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds of adjacent chains. Glutarate plasticizer molecules, with their polar ester groups, can interact with these polar sites on the PVC chains. These interactions disrupt the strong polymer-polymer bonds, allowing for greater chain mobility under stress.

Free Volume Theory: This theory suggests that plasticizers increase the "free volume" within the polymer matrix. Free volume refers to the space between polymer chains that is not occupied by the chains themselves. By inserting themselves between the PVC chains, the bulkier glutarate molecules increase the spacing between the polymer chains, creating more free volume. This increased free volume allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

The effectiveness of a glutarate plasticizer is dependent on its molecular structure. Key structural features include:

-

Polar Ester Groups: The two ester groups in the glutarate molecule are crucial for its interaction with the polar PVC chains.

-

Nonpolar Alkyl Chains: The length and branching of the alkyl chains of the ester group influence the plasticizer's efficiency, compatibility, and permanence. Longer, linear alkyl chains tend to provide better flexibility at low temperatures, while branched chains can improve compatibility.

The overall mechanism involves the glutarate plasticizer molecules positioning themselves between the PVC chains, with the polar ester groups interacting with the C-Cl dipoles and the nonpolar alkyl chains providing spacing. This disruption of the polymer-polymer interactions is the fundamental basis for the plasticizing effect.

Data Presentation

While specific quantitative data for glutarate plasticizers is not extensively available in the public domain, the following tables provide a comparative overview of the performance of common plasticizers in PVC. This data serves as a benchmark for evaluating the expected performance of glutarate esters, which are a type of dicarboxylate ester similar to adipates and sebacates.[1]

Table 1: Mechanical Properties of Plasticized PVC

| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |

| DOP (Dioctyl Phthalate) | 15.7 - 22.0 | 350 - 450 | 8.0 - 12.0 |

| DINP (Diisononyl Phthalate) | 17.7 - 19.5 | 380 - 420 | 9.0 - 13.0 |

| DOA (Dioctyl Adipate) | 14.9 - 18.8 | 400 - 500 | 7.0 - 11.0 |

| DOTP (Dioctyl Terephthalate) | 19.4 - 22.0 | 350 - 400 | 10.0 - 14.0 |

| Dibutyl Sebacate (DBS) | 15.7 | 350 | - |

Note: phr = parts per hundred resin. Data compiled from multiple sources for comparative purposes.[2][3]

Table 2: Thermal Properties of Plasticized PVC

| Plasticizer (phr) | Glass Transition Temperature (Tg) (°C) |

| Unplasticized PVC | ~85 |

| DOP (10 wt%) | ~70 |

| DOP (20 wt%) | ~55 |

| Butyl Phenoxyethyl Adipate (50 phr) | -45.7 |

Data compiled from multiple sources for comparative purposes.[4][5]

Experimental Protocols

The evaluation of plasticizer performance in PVC involves a suite of standardized tests. The following are detailed methodologies for key experiments.

Sample Preparation

-

Compounding: The PVC resin, glutarate plasticizer, heat stabilizer (e.g., a mixed metal soap), and other additives are dry-blended in a high-speed mixer.

-

Melt Mixing: The dry blend is then melt-compounded using a two-roll mill or a twin-screw extruder at a temperature typically between 160°C and 180°C.

-

Sheet Formation: The compounded material is pressed into sheets of a specified thickness using a hydraulic press at a controlled temperature and pressure.

-

Conditioning: The prepared sheets are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.

Mechanical Testing: Tensile Properties (ASTM D882)

-

Specimen Preparation: Dog-bone shaped specimens are cut from the conditioned PVC sheets using a die cutter. The dimensions of the specimens should conform to the specifications in ASTM D882.

-

Test Setup: A universal testing machine equipped with grips suitable for thin films is used. The initial grip separation and crosshead speed are set according to the standard.

-

Procedure: The specimen is mounted in the grips, ensuring it is aligned and not slipping. The test is initiated, and the specimen is pulled at a constant rate until it fractures. The load and elongation are recorded throughout the test.

-

Data Analysis: From the stress-strain curve, the tensile strength, elongation at break, and modulus of elasticity are calculated.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, uniform sample (5-10 mg) is cut from the plasticized PVC sheet and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A calibrated DSC instrument is used. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled heating program, typically a ramp from a low temperature (e.g., -50°C) to a temperature above the expected glass transition at a constant rate (e.g., 10°C/min).[5]

-

Data Analysis: The heat flow as a function of temperature is recorded. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Thermal Analysis: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small sample (10-20 mg) of the plasticized PVC is placed in a tared TGA pan.

-

Instrument Setup: A calibrated TGA instrument is used. The furnace is purged with an inert or oxidative atmosphere, depending on the desired analysis.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 or 20°C/min) over a wide temperature range (e.g., from room temperature to 600°C).[6]

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the temperatures at which major weight loss events occur are determined from the TGA curve and its derivative (DTG).

Conclusion

Glutarate plasticizers function by integrating into the PVC matrix, where they disrupt the strong intermolecular forces between polymer chains. This is achieved through a combination of polar interactions between the ester groups and the PVC, and the steric hindrance provided by the nonpolar alkyl chains. The result is an increase in the free volume and mobility of the PVC chains, leading to a more flexible and processable material. The performance of glutarate plasticizers is comparable to other dicarboxylate esters and they serve as effective and often safer alternatives to traditional phthalate plasticizers. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the mechanical and thermal properties of PVC formulations containing glutarate plasticizers. Further research focusing on generating specific quantitative data for a range of glutarate esters will be invaluable for optimizing their use in various PVC applications.

References

Toxicological Profile of Diisooctyl Glutarate: A Technical Guide Based on Read-Across Approaches

Disclaimer: Publicly available toxicological data for diisooctyl glutarate (CAS No. 5451-46-7) is exceedingly limited. This document relies on a read-across approach, primarily utilizing data from shorter-chain dialkyl glutarates, such as dimethyl glutarate, and commercial mixtures containing glutarate esters. The information presented should be interpreted with caution and is intended to provide a preliminary assessment in the absence of direct data. Further testing on this compound is necessary for a definitive toxicological profile.

Acute Toxicity

There is no specific acute toxicity data available for this compound. However, data from analogue compounds, such as dimethyl glutarate, suggests a low order of acute toxicity.

Table 1: Acute Toxicity Data for Analogue Compounds

| Endpoint | Test Substance | Species | Route | Value | Reference |

| LD50 | Dimethyl Glutarate | Rat (female) | Oral | > 5,000 mg/kg | [1] |

| LD50 | Dibasic Ester Mixture | Not Specified | Oral | Not Specified | [2] |

| LC50 | Dibasic Ester Mixture | Fathead Minnow | - | 18-24 mg/L (96 h) | [2] |

| LC50 | Dibasic Ester Mixture | Daphnia magna | - | 112-150 mg/L (48 h) | [2] |

Irritation and Sensitization

Skin Irritation

No direct data on skin irritation for this compound was found. Studies on analogue compounds indicate a potential for mild skin irritation.

Table 2: Skin Irritation Data for Analogue Compounds

| Test Substance | Species | Observation | Reference |

| Dimethyl Glutarate | Rabbit | No skin irritation | [1] |

| Dibasic Ester Mixture | Not Specified | May cause skin irritation with discomfort or rash upon prolonged or repeated contact. | [2] |

Eye Irritation

Specific eye irritation data for this compound is unavailable. Analogue data suggests that it may cause serious eye irritation.

Table 3: Eye Irritation Data for Analogue Compounds

| Test Substance | Species | Observation | Reference |

| Dimethyl Glutarate | Rabbit | No eye irritation | [1] |

| Dibasic Ester Mixture | Not Specified | Causes serious eye irritation with discomfort, tearing, or blurring of vision. | [2] |

Skin Sensitization

There is no information available regarding the skin sensitization potential of this compound. A local lymph node assay (LLNA) on dimethyl glutarate in mice showed it to be non-sensitizing[1].

Genotoxicity

No genotoxicity data was identified for this compound. An Ames test conducted on the analogue, dimethyl glutarate, was negative, suggesting no mutagenic potential in that assay[1][3].

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of this compound. No studies were found that specifically investigated these endpoints.

Experimental Protocols

In the absence of specific experimental details for this compound, the following are generalized protocols for key toxicological endpoints, based on OECD guidelines, which would be appropriate for testing this substance.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD TG 425)

This protocol is a stepwise procedure using a limited number of animals.

-

Test Animals: Healthy, young adult female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 is calculated using the maximum likelihood method.

Acute Oral Toxicity Experimental Workflow.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)

This is an in vitro method that uses a reconstructed human epidermis model.

-

Test System: A commercially available, viable human epidermis model is used.

-

Application: A small amount of the test substance is applied topically to the epidermis model.

-

Incubation: The treated tissue is incubated for a specified period.

-

Viability Assessment: Cell viability is measured using a quantitative assay (e.g., MTT assay).

-

Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

In Vitro Skin Irritation Experimental Workflow.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (Based on OECD TG 437)

This ex vivo method uses isolated bovine corneas.

-

Test System: Freshly isolated corneas from cattle are used.

-

Application: The test substance is applied to the epithelial surface of the cornea.

-

Incubation: The cornea is incubated for a defined period.

-

Endpoint Measurement: Corneal opacity is measured using an opacitometer, and permeability is determined by measuring the passage of fluorescein through the cornea.

-

Classification: An in vitro irritancy score is calculated based on opacity and permeability values to predict the in vivo eye irritation potential.

BCOP Eye Irritation Experimental Workflow.

Signaling Pathways and Mechanisms of Toxicity

Due to the lack of specific data for this compound, no information on its specific signaling pathways or mechanisms of toxicity could be determined. For phthalates, some of which are structurally similar, endocrine-disrupting pathways have been identified, but it is not appropriate to extrapolate these to glutarates without further data.

Conclusion and Data Gaps

The toxicological profile of this compound is largely uncharacterized. Based on a read-across approach from shorter-chain dialkyl glutarates, it is predicted to have low acute toxicity. However, there is a potential for skin and serious eye irritation. Significant data gaps exist for skin sensitization, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. To adequately assess the safety of this compound, further empirical testing on these endpoints is essential.

References

Navigating the Unknown: An In-depth Technical Guide to the Environmental Fate and Biodegradability of Diisooctyl Glutarate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the environmental fate and biodegradability of diisooctyl glutarate is largely unavailable in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the principles of environmental chemistry, data from structurally analogous compounds, and standardized testing protocols. The information herein is intended to guide research and assessment efforts for this substance.

Executive Summary

This compound, a dialkyl ester, is a compound for which specific environmental fate and biodegradability data are scarce. In the absence of direct empirical evidence, this technical guide synthesizes information from analogous substances, predictive models, and established regulatory testing guidelines to forecast its likely environmental behavior. It is anticipated that this compound will exhibit low water solubility and a high octanol-water partition coefficient, suggesting a tendency to adsorb to organic matter in soil and sediment. While long, branched alkyl chains can hinder rapid biodegradation, esters are generally susceptible to microbial hydrolysis. Therefore, this compound is expected to be inherently biodegradable, although it may not meet the criteria for ready biodegradability. This document outlines the standard experimental protocols necessary to definitively determine its environmental persistence and degradation pathways.

Predicted Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. In the absence of experimental data for this compound, the following table presents estimated values based on data for analogous compounds like dioctyl glutarate and predictions from Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™.

| Property | Predicted Value/Range | Implication for Environmental Fate |

| Molecular Formula | C21H40O4 | Governs molecular weight and subsequent properties. |

| Molecular Weight | ~356.5 g/mol | Influences volatility and transport. |

| Water Solubility | Low (<1 mg/L) | Tends to partition out of the water phase and associate with solids. |

| logKow (Octanol-Water Partition Coefficient) | High (>5) | Indicates a high potential for bioaccumulation and strong adsorption to organic matter. |

| Vapor Pressure | Low (<0.001 Pa at 25°C) | Not expected to be a significant transport pathway in the atmosphere. |

| Henry's Law Constant | Low | Volatilization from water is unlikely to be a major fate process. |

Abiotic Degradation: Hydrolysis

As an ester, this compound has the potential to undergo hydrolysis, breaking down into glutaric acid and isooctanol. The rate of this reaction is pH-dependent. While specific data is unavailable, ester hydrolysis is generally slow at neutral pH and is catalyzed by acidic or alkaline conditions.

Biodegradation Potential

The biodegradability of esters is influenced by several structural factors, including the length and branching of the alkyl chains.

-

Ester Linkage: The ester bond is susceptible to enzymatic hydrolysis by a wide variety of microorganisms. This is typically the initial and rate-limiting step in the biodegradation of ester-based compounds.

-

Alkyl Chain Length: Generally, longer alkyl chains can decrease the rate of biodegradation.

-

Branching: Branching in the alkyl chains, as in the "isooctyl" group, can sterically hinder enzymatic attack, often leading to slower and less complete biodegradation compared to their linear counterparts.

Based on these principles, this compound is predicted to be biodegradable, but likely at a slow rate. It may not meet the stringent criteria for "ready biodegradability" but would be expected to be "inherently biodegradable."

Analogous Substance Biodegradability Data

To provide context for the expected biodegradability of this compound, the following table summarizes data for other long-chain dialkyl esters.

| Substance | Test Type | Result | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | OECD 301B | Not readily biodegradable | --INVALID-LINK-- |

| Dioctyl Adipate (DOA) | OECD 301F | Readily biodegradable | --INVALID-LINK-- |

| Diisononyl phthalate (DINP) | OECD 301B | Not readily biodegradable | --INVALID-LINK-- |

This data highlights that while some long-chain dialkyl esters are readily biodegradable, others with branched structures, similar to this compound, are not.

Experimental Protocols for Environmental Fate Assessment

To definitively assess the environmental fate and biodegradability of this compound, a series of standardized experimental studies are required. The following sections detail the methodologies for key experiments.

OECD 111: Hydrolysis as a Function of pH

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

A solution of the test substance in a suitable solvent is added to the buffer solutions to achieve a final concentration that is less than half its water solubility.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Samples are taken at appropriate time intervals and analyzed for the concentration of this compound and potential hydrolysis products (glutaric acid and isooctanol) using a suitable analytical method like HPLC or GC-MS.

-

The rate of hydrolysis is determined, and the half-life at each pH is calculated.

OECD 301B: Ready Biodegradability - CO2 Evolution Test

Objective: To assess the ready biodegradability of this compound by measuring the amount of carbon dioxide produced.

Methodology:

-

A defined concentration of the test substance is added to a mineral medium as the sole source of organic carbon.

-

The medium is inoculated with a mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.

-

The test vessels are incubated in the dark at a constant temperature (20-24°C) for 28 days.

-

CO2-free air is passed through the test solution, and the evolved CO2 is trapped in a potassium hydroxide or barium hydroxide solution.

-

The amount of CO2 produced is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.

-

The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum (ThCO2).

-

A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window during the 28-day test.

OECD 302C: Inherent Biodegradability - Modified MITI Test (II)

Objective: To assess the inherent biodegradability of this compound, which is particularly useful for substances that may not pass a ready biodegradability test.

Methodology:

-

A relatively high concentration of the test substance is incubated with a high concentration of microorganisms from a pre-conditioned activated sludge.

-

The test is conducted in a closed respirometer that measures oxygen consumption.

-

The biochemical oxygen demand (BOD) is measured continuously over a period of up to 28 days.

-

The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD).

-

A substance is considered inherently biodegradable if a significant level of degradation (typically >20% but often reaching >70% in this test) is observed.

Visualizing Pathways and Workflows

General Biodegradation Pathway of a Dialkyl Ester

Caption: Generalized aerobic biodegradation pathway of a dialkyl ester like this compound.

Environmental Fate Assessment Workflow

Caption: A tiered workflow for assessing the environmental fate of a chemical with limited data.

Conclusion and Recommendations

While a definitive environmental fate and biodegradability profile for this compound cannot be constructed without empirical data, this guide provides a scientifically grounded framework for its initial assessment. The predicted low water solubility and high logKow suggest that soil and sediment will be the primary environmental sinks for this compound. Biodegradation is expected to occur, albeit potentially slowly due to the branched isooctyl chains.

It is strongly recommended that the experimental studies outlined in this guide, particularly OECD 111, 301B, and 302C, be conducted to provide the necessary data for a robust environmental risk assessment. The results of these tests will be crucial for understanding the persistence, bioaccumulation potential, and ultimate fate of this compound in the environment.

Health and Safety Profile of Diisooctyl Glutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for diisooctyl glutarate. It is intended for informational purposes for a scientific audience. Due to the limited availability of data specific to this compound, information from structurally similar compounds, such as other glutarates and phthalates, has been included to provide a broader context. This practice, known as read-across, is a common approach in chemical risk assessment. All data should be interpreted with caution, and further investigation is recommended for definitive safety assessments.

Introduction

This compound is a diester of glutaric acid and isooctyl alcohol. It belongs to a class of chemicals known as plasticizers, which are added to materials to increase their flexibility, durability, and softness. Given its potential for human exposure through various applications, a thorough understanding of its health and safety profile is crucial for researchers and professionals in fields such as drug development, where excipient safety is paramount. This guide summarizes the available toxicological data, outlines relevant experimental protocols, and explores potential biological signaling pathways that may be affected by exposure to this compound and related compounds.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and potential for absorption. While specific data for this compound is scarce, information for a related compound, dimethyl glutarate, is presented below.

| Property | Value (for Dimethyl Glutarate) | Reference |

| Physical State | Liquid | [1] |

| Appearance | Colorless | [1] |

| Odor | Odorless | [1] |

| Melting Point | -37 °C / -34.6 °F | [1] |

| Boiling Point | 210 - 215 °C / 410 - 419 °F @ 760 mmHg | [1] |

| Flash Point | 103 °C / 217.4 °F | [1] |

| Vapor Pressure | 0.13 hPa @ 20 °C | [1] |

| Specific Gravity | 1.087 | [1] |

| Solubility | Soluble in water | [1] |

Toxicological Data

The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. The following tables summarize the available data for this compound and related compounds across various toxicological endpoints.

Acute Toxicity

Acute toxicity studies assess the adverse effects that may occur shortly after a single exposure to a substance.

| Endpoint | Species | Route | Value | Compound | Reference |

| LD50 | Rat | Oral | >22,000 mg/kg | Diisooctyl Phthalate | [2] |

| LD50 | Mouse | Oral | 2,769 mg/kg and >26,000 mg/kg | Diisooctyl Phthalate | [2] |

| LD50 | Rabbit | Dermal | >3,160 mg/kg | Diisooctyl Phthalate | [2] |

No specific acute toxicity data for this compound was found.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause reversible inflammatory effects on the skin and eyes, and to induce an allergic response.

| Endpoint | Species | Result | Compound | Reference |

| Skin Irritation | Rabbit | Minimal to severe, dose-dependent | Diisooctyl Phthalate | [2] |

| Skin Irritation | Rabbit | No to moderate irritation | Dimethyl Glutarate | [3] |

| Eye Irritation | Rabbit | Mild to moderate | Dimethyl Glutarate | [3] |

| Skin Sensitization | Not specified | Negative | Dimethyl Esters of Glutaric, Succinic, and Adipic Acid | [4] |

Specific irritation and sensitization data for this compound is not available.

Genotoxicity

Genotoxicity assays are used to identify substances that can damage genetic material (DNA), potentially leading to mutations and cancer.

| Assay | System | Result | Compound | Reference |

| Ames Test | S. typhimurium | Negative | Dimethyl Esters of Glutaric, Succinic, and Adipic Acid | [4] |

| Chromosome Aberration | Human Lymphocytes | Positive (with S9 activation) | Dimethyl Esters of Glutaric, Succinic, and Adipic Acid | [4] |

| Rat Micronucleus | in vivo | Negative | Dimethyl Glutarate | [4] |

No specific genotoxicity data for this compound was found.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

| Study Type | Species | Effects Observed | Compound | Reference |

| One-Generation Reproduction (Inhalation) | Rat | Depressed pup weights (in presence of maternal toxicity) | Dibasic Esters | [4] |

| Developmental (Inhalation) | Rat, Rabbit | No developmental effects | Dimethyl Glutarate | [4] |

No specific reproductive or developmental toxicity data for this compound was found.

Experimental Protocols

The following sections describe the general methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure using a small number of animals per step to classify a substance by its acute oral toxicity.

-

Test Animals: Typically rodents (e.g., rats), single sex (usually females).

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A full necropsy is performed on all animals at the end of the study.

Skin Irritation (Based on OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Albino rabbits.

-

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch. The patch is removed after a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Eye Irritation (Based on OECD Guideline 405)

-

Principle: To evaluate the potential of a substance to produce reversible changes in the eye.

-

Test Animals: Albino rabbits.

-

Procedure: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva. The severity of any lesions is scored.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that have been engineered to be unable to synthesize a specific amino acid.

-

Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.

-

Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the control plates.

Potential Signaling Pathways

While no specific studies have elucidated the signaling pathways affected by this compound, research on other plasticizers, particularly phthalates, suggests that oxidative stress may be a key mechanism of toxicity.[5] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.

Experimental Workflow

The assessment of a chemical's safety typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary. This workflow allows for a comprehensive evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States or the European Chemicals Agency (ECHA). In the absence of a specific OEL, it is prudent to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to minimize exposure.

Conclusion

The available data on the health and safety of this compound is limited. Based on information from structurally related compounds, it is anticipated to have low acute toxicity. However, the potential for irritation and, based on data for other diesters, some level of genotoxicity, particularly at high concentrations, cannot be ruled out. Further studies are required to definitively characterize the toxicological profile of this compound, including its potential effects on reproductive health and its carcinogenic potential. Researchers and drug development professionals should handle this compound with appropriate care, following standard laboratory safety procedures, until more comprehensive data becomes available.

References

- 1. fishersci.com [fishersci.com]

- 2. cpsc.gov [cpsc.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Federal Register :: Dimethyl Esters of Glutaric Acid (i.e., Dimethyl Glutarate), Succinic Acid (i.e., Dimethyl Succinate), and Adipic Acid (i.e., Dimethyl Adipate); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 5. How dangerous are phthalate plasticizers? Integrated approach to toxicity based on metabolism, electron transfer, reactive oxygen species and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Endocrine Disrupting Effects of Glutarate Esters: A Review of the Current Evidence

For Researchers, Scientists, and Drug Development Professionals

Published: October 27, 2025

Executive Summary

Glutarate esters, a class of diesters derived from glutaric acid, are utilized in various industrial and commercial applications. Despite their presence in numerous products, a comprehensive review of publicly available scientific literature reveals a significant data gap regarding their potential to act as endocrine-disrupting chemicals (EDCs). While related compounds, such as some phthalate esters, have been extensively studied and identified as EDCs, the same level of scrutiny has not been applied to glutarate esters. This whitepaper summarizes the currently available toxicological data for glutarate esters and their parent compound, glutaric acid, and highlights the critical need for further research to adequately assess their potential impact on endocrine systems.

Introduction to Endocrine Disruption

Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. The endocrine system, a complex network of glands and hormones, regulates a wide array of physiological processes, including development, reproduction, metabolism, and mood. EDCs can exert their effects through various mechanisms, such as mimicking endogenous hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. Due to the crucial role of the endocrine system, exposure to EDCs is a significant public health concern.

Glutarate Esters: An Overview

Glutarate esters are diesters of glutaric acid (pentanedioic acid). Common examples include dimethyl glutarate (DMG) and diethyl glutarate (DEG). They are used as solvents, plasticizers, and fragrance ingredients in a variety of consumer products. Their potential for human exposure, coupled with the known endocrine-disrupting properties of other dicarboxylic acid esters like phthalates, warrants an evaluation of their endocrine-related bioactivity.

Review of Available Toxicological Data

A thorough review of the scientific literature and toxicological databases for dimethyl glutarate, diethyl glutarate, and glutaric acid reveals a notable absence of specific studies investigating their endocrine-disrupting potential.

Dimethyl Glutarate (DMG): Safety data sheets and chemical databases indicate that there is "no data available" regarding the reproductive or developmental toxicity of dimethyl glutarate[1]. Some sources, such as the Environmental Working Group (EWG), have assigned a "some concern" rating for developmental and reproductive toxicity, though this is based on limited data[2][3]. Regulatory agencies have generally classified DMG as having a low risk to human health based on industry-submitted data, which is not publicly detailed[3].

Diethyl Glutarate (DEG): Similar to DMG, there is a lack of specific endocrine disruption data for diethyl glutarate. It is noted as an excitatory amino acid antagonist in the rat cerebral cortex, but this finding is not directly related to endocrine function[4][5].

Glutaric Acid: Studies on the parent compound, glutaric acid, have shown it to be non-genotoxic. Developmental toxicity was observed in animal studies but only at high doses[6]. These studies did not investigate specific endocrine-disrupting mechanisms. Glutaric acid is a natural product of amino acid metabolism in the body, and a metabolic disorder known as glutaric aciduria can lead to neurotoxicity[7][8].

Comparison with Structurally Related Compounds: Phthalate Esters

In contrast to the limited data on glutarate esters, a vast body of research exists on phthalate esters. Certain phthalates have been shown to exert anti-androgenic effects and are considered reproductive and developmental toxicants[9][10][11][12]. The mechanism of action for many phthalates involves the disruption of steroidogenesis and interference with hormone receptor signaling. Given the structural similarities (i.e., being dicarboxylic acid esters), the question of whether glutarate esters could exhibit similar endocrine-disrupting properties remains open and warrants investigation.

Data Gaps and Future Research Directions

The lack of empirical data on the potential endocrine-disrupting effects of glutarate esters is a significant knowledge gap. To address this, the following research is recommended:

-

In Vitro Screening: A battery of in vitro assays should be conducted to assess the potential of glutarate esters and their metabolites to interact with key components of the endocrine system. These assays should include:

-

Receptor Binding Assays: To determine if glutarate esters can bind to nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).

-

Receptor Transcriptional Activation Assays: To evaluate whether binding to these receptors results in agonist or antagonist activity.

-

Steroidogenesis Assays: Using cell lines such as H295R to investigate any potential interference with hormone synthesis.

-

-

In Vivo Studies: If in vitro screening indicates potential endocrine activity, targeted in vivo studies in model organisms would be necessary to understand the physiological consequences of exposure. These studies should follow established OECD guidelines for reproductive and developmental toxicity.

-

QSAR Modeling: The development of Quantitative Structure-Activity Relationship (QSAR) models for dicarboxylic acid esters could help to predict the endocrine-disrupting potential of glutarate esters and other related compounds based on their chemical structure.

An experimental workflow for assessing the potential endocrine-disrupting effects of glutarate esters is proposed below.

Conclusion

There is currently insufficient evidence to either confirm or deny that glutarate esters possess endocrine-disrupting properties. The absence of data should not be interpreted as an absence of risk. Given the widespread use of these compounds and the known endocrine-disrupting effects of structurally similar chemicals, it is imperative that the scientific community prioritizes research into the potential hormonal activities of glutarate esters. A comprehensive toxicological evaluation, incorporating both in vitro and in vivo methodologies, is essential for a thorough risk assessment and to ensure the safety of these chemicals in consumer and industrial applications. Until such data is available, a precautionary approach should be considered in their use and regulation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. ewg.org [ewg.org]

- 3. ewg.org [ewg.org]

- 4. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]

- 5. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. series.publisso.de [series.publisso.de]

- 7. On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutaric acid - Wikipedia [en.wikipedia.org]

- 9. Diethyl phthalate exposure is associated with embryonic toxicity, fatty liver changes, and hypolipidemia via impairment of lipoprotein functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpsc.gov [cpsc.gov]

- 11. Developmental toxicity evaluation of diethyl and dimethyl phthalate in rats | RTI [rti.org]

- 12. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors α and β, and androgen receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Diisooctyl glutarate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of diisooctyl glutarate. Due to the limited publicly available data regarding specific biological signaling pathways and detailed experimental protocols for this compound, this document focuses on its chemical identity and a generalized representation of its synthesis.

Core Physicochemical Data

The essential chemical identifiers for this compound are summarized in the table below. It is important to note that "isooctyl" can refer to several isomers, with 6-methylheptyl being a common one. However, for the purposes of molecular formula and weight, it is treated as structurally equivalent to an octyl group. The data presented is for dioctyl glutarate, which is expected to be isomeric with this compound.

| Identifier | Value |

| Molecular Formula | C21H40O4[1] |

| Molecular Weight | 356.5 g/mol [1] |

| IUPAC Name | dioctyl pentanedioate[1] |

| Synonyms | Dioctyl glutarate, dioctyl pentanedioate, Pentanedioic acid, dioctyl ester[1] |

| CAS Number | 33814-34-5[1] |

Experimental Protocols

A comprehensive search of publicly available scientific literature and databases did not yield specific, detailed experimental protocols for the use of this compound in biological or pharmaceutical research. This compound is primarily utilized as a plasticizer and in other industrial applications, and as such, its biological activity and associated experimental methodologies are not extensively documented.

Signaling Pathways

There is no readily available information to suggest that this compound is directly involved in specific biological signaling pathways. Its primary applications are in material science, and it is not typically studied in the context of drug development or molecular biology.

Synthesis Workflow

The synthesis of this compound is a direct application of Fischer esterification. In this acid-catalyzed reaction, glutaric acid is reacted with two equivalents of isooctanol. The process typically involves heating the reactants with a strong acid catalyst, such as sulfuric acid, and removing the water that is formed as a byproduct to drive the reaction to completion.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Glutaric Acid and Its Derivatives for Researchers and Drug Development Professionals

Introduction

Glutaric acid, a five-carbon dicarboxylic acid, and its derivatives are compounds of significant interest in various scientific fields, from polymer chemistry to pharmacology. This technical guide provides a comprehensive overview of glutaric acid, its chemical properties, synthesis, and metabolic significance. It further delves into the synthesis and applications of its key derivatives, with a particular focus on their relevance to drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed experimental protocols and insights into the underlying signaling pathways.

Glutaric Acid: Core Properties and Synthesis

Glutaric acid, systematically named pentanedioic acid, is a linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1][2][3] It presents as colorless crystals or a white solid and is notably more soluble in water than shorter-chain dicarboxylic acids like succinic and adipic acids.[1][4]

Chemical and Physical Properties of Glutaric Acid

A summary of the key chemical and physical properties of glutaric acid is presented in Table 1.

| Property | Value | References |

| IUPAC Name | Pentanedioic acid | [1][2][3] |

| CAS Number | 110-94-1 | [1][2] |

| Chemical Formula | C₅H₈O₄ | [1][2] |

| Molar Mass | 132.12 g/mol | [1] |

| Appearance | Colorless crystals or white solid | [2][4] |

| Melting Point | 95-98 °C | [1][5] |

| Boiling Point | 200 °C at 20 mmHg | [1][6] |

| Water Solubility | >50% (w/w) | [1] |

| Solubility | Soluble in alcohol, ether, chloroform; slightly soluble in petroleum ether | [4][5] |

Synthesis of Glutaric Acid

Glutaric acid can be synthesized through various chemical routes. Below are some common laboratory and industrial methods.

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

Trimethylene cyanide (100 g, 1.06 moles)

-

Concentrated hydrochloric acid (sp. gr. 1.18, 500 g, 424 cc, 4.8 moles)

-

Ether

-

Benzene

-

2-L round-bottomed flask

-

Reflux condenser

-

Apparatus for distillation under reduced pressure

-

Filter funnel

-

Ice-salt bath

Procedure:

-

Place 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid in a 2-L round-bottomed flask.

-

Reflux the mixture for approximately four hours.

-

Evaporate the solution to dryness, preferably under reduced pressure. The residue will consist of glutaric acid and ammonium chloride.

-

Extract the dry residue with about 300 cc of boiling ether.

-

Filter the ether solution and extract the residue with two additional 100-cc portions of boiling ether.

-

Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point crystallization of glutaric acid will begin.

-

Add 1 L of benzene and heat the mixture until the glutaric acid dissolves completely.

-

Cool the solution in an ice-salt bath to crystallize the glutaric acid.

-

Collect the first crop of crystals. The filtrate can be concentrated to obtain a second crop.

Expected Yield: 83–85% of the theoretical amount.

Other notable synthesis methods include:

-

Oxidation of Cyclopentanone: This method involves the oxidation of cyclopentanone with nitric acid.[7][8]

-

Ring-opening of γ-butyrolactone: Reaction of γ-butyrolactone with potassium cyanide followed by hydrolysis.[1]

-

From 1,3-dibromopropane: Reaction with sodium or potassium cyanide to form the dinitrile, followed by hydrolysis.[1][8]

Glutaric Acid Derivatives: Synthesis and Applications

The two carboxylic acid groups of glutaric acid provide reactive sites for the synthesis of a variety of derivatives, including anhydrides, esters, and polymers.

Glutaric Anhydride

Glutaric anhydride is a key derivative formed by the dehydration of glutaric acid. It is a versatile intermediate in organic synthesis.[2]

This protocol is a general method based on the dehydration of glutaric acid.[2][9]

Materials:

-

Glutaric acid

-

Acetic anhydride

-

Reaction flask with a condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a reaction flask, mix glutaric acid with an excess of acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

After the reaction is complete, distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.

-

The remaining residue is glutaric anhydride, which can be further purified by distillation or recrystallization.

Glutaric Acid Esters

Glutaric acid readily forms esters with various alcohols. Diethyl glutarate is a common example.

This is a standard Fischer esterification protocol.

Materials:

-

Glutaric acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve glutaric acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting diethyl glutarate by distillation under reduced pressure.

Applications in Polymer Chemistry

Glutaric acid and its derivatives are important monomers for the production of polyesters and polyamides.[5][7] The odd number of carbon atoms in glutaric acid is particularly useful for decreasing polymer elasticity.[5][7] Polyester polyols derived from glutaric acid are used in the manufacturing of polyurethanes.[5][10]

Applications in Drug Development

Glutaric acid has shown promise in drug development, particularly in the formation of pharmaceutical cocrystals. Cocrystallization can improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability.[8]

This protocol outlines a general approach for cocrystal screening and preparation.[8]

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Glutaric acid

-

Appropriate solvent(s) (e.g., ethanol, acetonitrile)

-

Grinding equipment (mortar and pestle or ball mill)

-

Vials for slurry experiments

-

Stir plate

Procedure (Liquid-Assisted Grinding):

-

Combine the API and glutaric acid in a 1:1 molar ratio in a mortar.

-

Add a few drops of a suitable solvent.

-

Grind the mixture for a specified period (e.g., 30 minutes).

-

Analyze the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm cocrystal formation.

Procedure (Slurry Crystallization):

-

Add an excess of the API and glutaric acid (in a 1:1 molar ratio) to a vial containing a selected solvent.

-

Stir the slurry at a constant temperature for an extended period (e.g., 24-48 hours) to allow for equilibration.

-

Isolate the solid phase by filtration.

-

Analyze the solid to determine if a cocrystal has formed.

Metabolic and Signaling Pathways of Glutaric Acid

Glutaric acid is a naturally occurring metabolite in the human body, primarily involved in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][11]

The Lysine Degradation Pathway and Glutaric Aciduria Type I

The breakdown of lysine, hydroxylysine, and tryptophan converges to form glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[11][12]

A genetic deficiency in the GCDH enzyme leads to a rare inherited metabolic disorder known as Glutaric Aciduria Type I (GA-I).[1][5] In individuals with GA-I, the metabolic block results in the accumulation of glutaric acid, 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine in body fluids and tissues, particularly the brain.[1][5][13]

Neurotoxic Signaling Pathways